molecular formula C16H17N7O3 B11027673 Methyl 7-(4-methyl-2-morpholino-5-pyrimidinyl)[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate

Methyl 7-(4-methyl-2-morpholino-5-pyrimidinyl)[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate

Cat. No.: B11027673
M. Wt: 355.35 g/mol
InChI Key: PQDHYJIQUHVPMF-UHFFFAOYSA-N
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Description

Methyl 7-(4-methyl-2-morpholino-5-pyrimidinyl)[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazolo-pyrimidine core, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(4-methyl-2-morpholino-5-pyrimidinyl)[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methyl-2-morpholino-5-pyrimidinecarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent, such as triethyl orthoformate, to form the triazolo-pyrimidine core. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(4-methyl-2-morpholino-5-pyrimidinyl)[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-(4-methyl-2-morpholino-5-pyrimidinyl)[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-(4-methyl-2-morpholino-5-pyrimidinyl)[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It also modulates various signaling pathways, including the NF-kB inflammatory pathway, which plays a crucial role in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another triazolo-pyrimidine derivative with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.

Uniqueness

Methyl 7-(4-methyl-2-morpholino-5-pyrimidinyl)[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate stands out due to its unique combination of a morpholino group and a triazolo-pyrimidine core, which imparts distinct chemical and biological properties. This makes it a versatile compound for various research applications and a potential candidate for drug development.

Properties

Molecular Formula

C16H17N7O3

Molecular Weight

355.35 g/mol

IUPAC Name

methyl 7-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H17N7O3/c1-10-11(7-18-16(21-10)22-3-5-26-6-4-22)13-12(14(24)25-2)8-17-15-19-9-20-23(13)15/h7-9H,3-6H2,1-2H3

InChI Key

PQDHYJIQUHVPMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=C(C=NC3=NC=NN23)C(=O)OC)N4CCOCC4

Origin of Product

United States

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